molecular formula C17H24FN5O2 B3936642 3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile

3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile

Cat. No.: B3936642
M. Wt: 349.4 g/mol
InChI Key: TZDINPYOYJIQJF-UHFFFAOYSA-N
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Description

3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile is a complex organic compound that features a piperazine ring substituted with a diethylamino group, a fluoro group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Amination: Introduction of the diethylamino group.

    Piperazine Formation: Formation of the piperazine ring.

    Nitrile Introduction: Addition of the nitrile group to the propyl chain.

Each of these steps requires specific reagents and conditions, such as the use of nitrating agents (e.g., nitric acid), fluorinating agents (e.g., fluorine gas or N-fluorobenzenesulfonimide), and amination reagents (e.g., diethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the diethylamino group to a nitroso or nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the fluoro group with other substituents.

    Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: Use as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Use as a catalyst or intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The diethylamino group can participate in hydrogen bonding, while the fluoro and nitro groups can engage in electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[5-(Aminomethyl)furan-2-carbonyl]piperazin-1-yl]propanenitrile
  • 3-[4-[5-(2,5-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile

Uniqueness

3-[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile is unique due to the presence of the diethylamino, fluoro, and nitro groups, which confer specific electronic and steric properties. These features can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN5O2/c1-3-21(4-2)15-13-16(17(23(24)25)12-14(15)18)22-10-8-20(9-11-22)7-5-6-19/h12-13H,3-5,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDINPYOYJIQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)CCC#N)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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